

Technical Guide: Synthesis of Spiro[3.5]nonane-6-carbaldehyde

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Compound of Interest

Compound Name: Spiro[3.5]nonane-6-carbaldehyde

Cat. No.: B13571907

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Executive Summary

The Spiro[3.5]nonane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a rigid, three-dimensional alternative to planar aromatic systems. Its incorporation into drug candidates—such as GPR119 agonists and MAGL inhibitors—improves metabolic stability, solubility, and vector selectivity.

This guide details the synthetic pathway for **Spiro[3.5]nonane-6-carbaldehyde**, a critical intermediate for functionalizing the cyclohexane ring at the

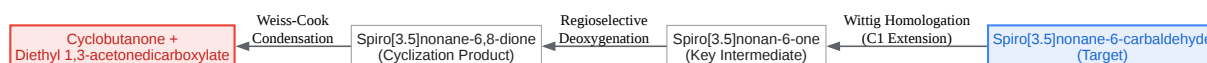
-position relative to the spiro center. The pathway prioritizes the Spiro[3.5]nonane-6,8-dione route, ensuring scalability and regiochemical precision, followed by a C1-homologation of the resulting ketone to the target aldehyde.

Retrosynthetic Analysis

The retrosynthetic strategy relies on the robust construction of the spiro-quaternary carbon via a double Michael addition/cyclization sequence. The target aldehyde is accessed via a Wittig homologation of the corresponding ketone.

- Target: **Spiro[3.5]nonane-6-carbaldehyde** (1)

- Precursor: Spiro[3.5]nonan-6-one (2)
- Key Intermediate: Spiro[3.5]nonane-6,8-dione (3)
- Starting Materials: Cyclobutanone (4) and Diethyl 1,3-acetonedicarboxylate.



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Figure 1: Retrosynthetic disconnection showing the C1-homologation and Weiss-Cook condensation strategy.

Primary Synthesis Pathway

The synthesis is divided into two phases: (1) Construction of the spirocyclic core, and (2) Functional group manipulation to the aldehyde.[1]

Phase 1: Construction of the Spiro Core (Weiss-Cook Condensation)

This phase builds the cyclohexane ring onto the cyclobutane via a condensation between a 1,2-dicarbonyl equivalent (cyclobutanone) and a 1,3-dicarbonyl (acetonedicarboxylate).

Step 1.1: Formation of Cyclobutylidene Ester

- Reaction: Knoevenagel Condensation.
- Reagents: Cyclobutanone, Ethyl cyanoacetate, Ammonium acetate (cat.), Toluene.
- Mechanism: The active methylene of ethyl cyanoacetate attacks the cyclobutanone carbonyl, followed by dehydration to form the exocyclic alkene.

Step 1.2: Spiro-Annulation to the Dione

- Reaction: Michael Addition / Claisen Condensation.

- Reagents: Diethyl 1,3-acetonedicarboxylate, Sodium ethoxide (NaOEt), Ethanol.
- Mechanism: The enolate of acetonedicarboxylate undergoes a Michael addition to the cyclobutylidene ester. A subsequent intramolecular Claisen condensation closes the cyclohexane ring.
- Decarboxylation: Acidic hydrolysis (HCl/AcOH) removes the ester groups, yielding Spiro[3.5]nonane-6,8-dione.

Phase 2: Deoxygenation to Mono-Ketone

To obtain the 6-functionalized mono-ketone, one carbonyl of the 1,3-dione must be removed.

Step 2.1: Mono-Thioacetalization

- Reagents: 1,2-Ethanedithiol (1.0 eq),
(cat.), DCM.
- Control: Stoichiometric control is critical to protect only one ketone. The statistical mixture is separated via chromatography.[2]

Step 2.2: Desulfurization (Mozingo Reduction)

- Reagents: Raney Nickel, Ethanol, Reflux.
- Product: Spiro[3.5]nonan-6-one (CAS 74064-35-0).[3]

Phase 3: Homologation to the Aldehyde

The ketone at position 6 is converted to the aldehyde using a Wittig reaction with a methoxymethyl ylide, followed by hydrolysis. This effectively replaces the

with a

moiety.

Step 3.1: Wittig Reaction

- Reagents: (Methoxymethyl)triphenylphosphonium chloride, NaHMDS (or KOtBu), THF.

- Intermediate: 6-(Methoxymethylene)spiro[3.5]nonane (Enol Ether).

Step 3.2: Hydrolysis

- Reagents: 1N HCl, THF/Water.
- Product: **Spiro[3.5]nonane-6-carbaldehyde**.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[3.5]nonan-6-one (Core Synthesis)

Note: This protocol assumes the availability of Spiro[3.5]nonane-6,8-dione. If starting from cyclobutanone, perform the Weiss-Cook condensation first as described in literature [1].

1. Mono-protection (Thioacetalization):

- Dissolve Spiro[3.5]nonane-6,8-dione (10.0 g, 65.7 mmol) in anhydrous DCM (150 mL) under .
- Add 1,2-ethanedithiol (5.5 mL, 65.7 mmol) and cool to 0°C.
- Add (2.5 mL, 20 mmol) dropwise. Stir at 0°C for 1 h, then warm to RT for 4 h.
- Quench: Pour into saturated . Extract with DCM (3x).
- Purification: Silica gel chromatography (Hexane/EtOAc 9:1) to isolate the mono-thioacetal.

2. Raney Nickel Reduction:

- Dissolve the mono-thioacetal (8.0 g) in Ethanol (100 mL).
- Add Raney Nickel (slurry in water, washed with EtOH, approx. 40 g wet weight). Caution: Pyrophoric.

- Reflux the suspension for 4-6 hours. Monitor by TLC (disappearance of starting material).
- Workup: Filter through a Celite pad (keep wet to prevent ignition). Wash with EtOAc.
- Concentrate filtrate to yield Spiro[3.5]nonan-6-one as a colorless oil.
 - Yield: ~70-80% over two steps.
 - Characterization:

NMR (CDCl₃) confirms loss of thioketal and presence of single ketone.

Protocol B: Synthesis of Spiro[3.5]nonane-6-carbaldehyde (Homologation)

1. Wittig Reagent Preparation:

- Suspend (Methoxymethyl)triphenylphosphonium chloride (12.0 g, 35 mmol) in anhydrous THF (80 mL) under Argon.
- Cool to -78°C. Add NaHMDS (1.0 M in THF, 35 mL, 35 mmol) dropwise over 20 min. The solution turns deep orange/red.
- Stir at -78°C for 30 min, then warm to 0°C for 15 min.

2. Olefination:

- Cool the ylide solution back to -78°C.
- Add Spiro[3.5]nonan-6-one (4.14 g, 30 mmol) dissolved in THF (20 mL) dropwise.
- Allow the mixture to warm to RT overnight (12-16 h).
- Workup: Quench with saturated
. Extract with
. Dry (

) and concentrate.

- Purification: Flash chromatography (Hexane/EtOAc 95:5) to yield the enol ether intermediate.

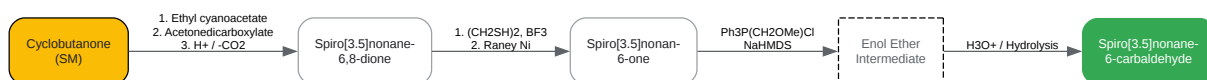
3. Hydrolysis to Aldehyde:

- Dissolve the enol ether in THF (50 mL) and add 1N HCl (15 mL).
- Reflux gently for 2 hours.
- Workup: Cool, dilute with water, extract with DCM. Wash with brine, dry ().^[2]
- Isolation: Remove solvent to yield crude aldehyde. Purify via distillation or column chromatography.
 - Final Yield: ~65-75% from ketone.
 - Appearance: Colorless liquid.

Critical Process Parameters (CPP) & Troubleshooting

Parameter	Specification	Impact on Quality	Corrective Action
Stoichiometry (Step 2.1)	Dithiol:Dione ratio must be exactly 1:1.	Excess leads to bis-protection; deficit leaves unreacted dione.	Use precise syringe pumps; monitor by LCMS.
Raney Ni Activity	Must be active (W2 or W4 grade).	Inactive catalyst leads to incomplete desulfurization.	Store catalyst under water/ethanol; do not let dry.
Wittig Base	NaHMDS or KOtBu preferred over nBuLi.	Stronger bases may cause enolization of the ketone instead of nucleophilic attack.	Maintain strict anhydrous conditions; add base slowly at low temp.
Hydrolysis pH	pH < 2 required.	Incomplete hydrolysis yields mixed acetals.	Increase acid concentration or reflux time if conversion is slow.

Pathway Visualization



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Figure 2: Forward synthetic pathway from Cyclobutanone to the target Aldehyde.

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